![molecular formula C11H8ClN5 B14199522 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile CAS No. 833450-89-8](/img/structure/B14199522.png)
3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile typically involves multiple steps. One common method involves the nucleophilic displacement of a chloro group in a pyrimidine ring with an amino group. For example, the synthesis of a similar compound, rilpivirine, involves the following steps :
Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride: This intermediate is prepared using a reaction involving acrylonitrile and an amine.
Synthesis of 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile: This step involves the reaction of the intermediate with a chloropyrimidine derivative.
Final Product Formation: The final step involves the nucleophilic displacement of the chloro group in the pyrimidine ring with an amino group to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. Techniques such as microwave-promoted synthesis can be used to reduce reaction times and improve yields .
化学反応の分析
Types of Reactions
3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the pyrimidine ring can be displaced by nucleophiles such as amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .
科学的研究の応用
3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of antiviral and anticancer drugs.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular targets involved in diseases.
Industrial Applications: The compound can be used in the synthesis of other bioactive molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile involves its interaction with specific molecular targets. For example, in the case of rilpivirine, a similar compound, it acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) by binding to the reverse transcriptase enzyme and inhibiting its activity . This prevents the replication of the human immunodeficiency virus (HIV). The compound may also interact with other enzymes and receptors, depending on its specific structure and functional groups .
類似化合物との比較
Similar Compounds
Rilpivirine: A second-generation NNRTI used in the treatment of HIV.
Etravirine: Another NNRTI with a similar structure and mechanism of action.
Dasatinib: A pyrimidine-based kinase inhibitor used in the treatment of leukemia.
Uniqueness
3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities. Its ability to serve as a scaffold for various bioactive compounds makes it a valuable molecule in medicinal chemistry and drug development .
特性
CAS番号 |
833450-89-8 |
|---|---|
分子式 |
C11H8ClN5 |
分子量 |
245.67 g/mol |
IUPAC名 |
3-[(5-amino-6-chloropyrimidin-4-yl)amino]benzonitrile |
InChI |
InChI=1S/C11H8ClN5/c12-10-9(14)11(16-6-15-10)17-8-3-1-2-7(4-8)5-13/h1-4,6H,14H2,(H,15,16,17) |
InChIキー |
WSGHRCSSNTZWOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC2=C(C(=NC=N2)Cl)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


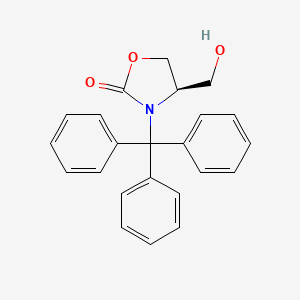

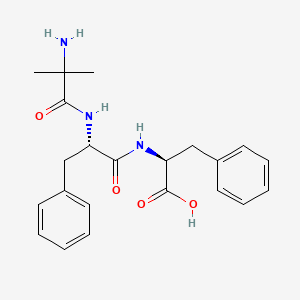
![[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane](/img/structure/B14199477.png)
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
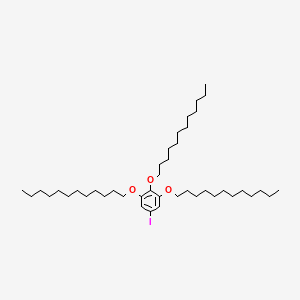
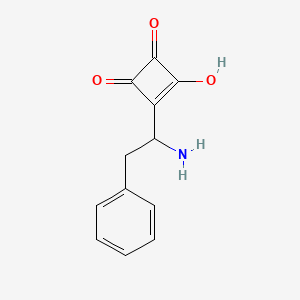
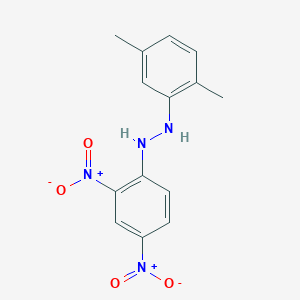
![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)
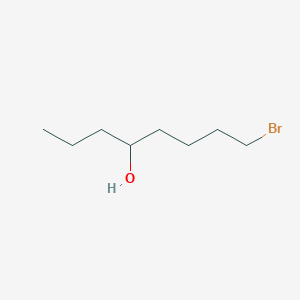
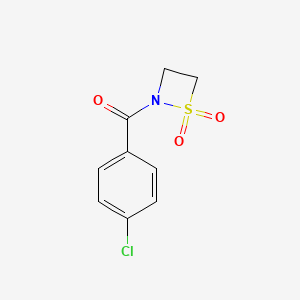
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)

